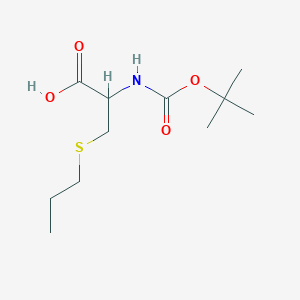
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and piperidine, a six-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common synthetic route includes the reaction of 1-methylpyrrolidin-2-one with piperidine under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the piperidine ring can be targeted. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific pH levels. .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-2-imidazolidinone: Another nitrogen-containing heterocycle with different chemical properties and applications.
4-Amino-1-ethylpyrrolidin-2-one hydrochloride: A compound with a similar pyrrolidine ring but different functional groups.
1-Cyclohexyl-2-pyrrolidone:
Eigenschaften
Molekularformel |
C10H20Cl2N2O |
|---|---|
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
1-methyl-4-piperidin-4-ylpyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H |
InChI-Schlüssel |
CYNAVXALXLYLKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CC1=O)C2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)

![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole](/img/structure/B13489709.png)
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)





![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
![tert-butyl 2-(2,2,2-trichloroacetyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13489795.png)

![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
